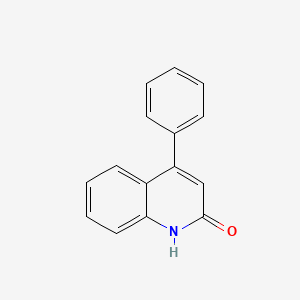

4-Phenyl-quinolin-2-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-10H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQNVNSIRYIHDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50207264 | |

| Record name | 3-Deoxyviridicatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5855-57-2 | |

| Record name | 3-Deoxyviridicatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005855572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deoxyviridicatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Phenyl Quinolin 2 Ol and Its Derivatives

Classical and Established Synthetic Routes

Classical routes provide the foundational chemical grammar for constructing phenyl-substituted quinolinones. These methods, though some are over a century old, continue to be refined and utilized for their reliability and versatility.

The Knorr quinoline (B57606) synthesis is a prominent method for preparing 2-hydroxyquinolines through the intramolecular cyclization of β-ketoanilides in the presence of a strong acid. wikipedia.org This reaction is a type of electrophilic aromatic substitution followed by the elimination of water. wikipedia.org For the synthesis of 4-phenylquinolin-2(1H)-one derivatives, the process starts with the corresponding benzoylacetanilides. mdpi.comresearchgate.net

The general procedure involves heating benzoylacetanilide intermediates with a dehydrating agent and catalyst such as polyphosphoric acid (PPA) at temperatures between 100–110 °C. mdpi.comnih.gov This induces an intramolecular cyclization to yield the target 4-phenyl-2-quinolone compounds. mdpi.com The reaction mechanism can be influenced by the amount of acid used; a large excess of PPA favors the formation of 2-hydroxyquinolines, whereas smaller amounts can lead to the competing formation of 4-hydroxyquinolines. wikipedia.org A revised mechanism suggests the reaction proceeds through a superelectrophilic O,O-dicationic intermediate. wikipedia.org For preparative synthesis, triflic acid has also been recommended as an effective catalyst. wikipedia.org

A series of 5-, 6-, and 7-methoxy-substituted 4-phenyl-2-quinolone derivatives have been synthesized using this method, starting from the condensation of substituted anilines with ethyl benzoylacetates to form the key benzoylacetanilide intermediates. mdpi.com

Table 1: Synthesis of Methoxy-Substituted 4-Phenyl-2-quinolone Derivatives via Knorr Cyclization mdpi.com

| Compound | R1 | R2 | R3 | R4 | Yield (%) |

|---|---|---|---|---|---|

| 19 | OCH3 | H | H | H | 75 |

| 20 | OCH3 | H | H | 3'-OCH3 | 72 |

| 21 | H | OCH3 | H | H | 81 |

| 22 | H | OCH3 | H | 3'-OCH3 | 78 |

| 23 | H | OCH3 | H | 4'-OCH3 | 80 |

| 24 | H | H | OCH3 | H | 79 |

| 25 | H | H | OCH3 | 3'-OCH3 | 76 |

Data sourced from reference mdpi.com.

Similarly, 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives were prepared via the Knorr cyclization of benzoylacetanilide intermediates with excess PPA. nih.gov

While the Knorr reaction is more commonly associated with 2-hydroxy-4-substituted quinolines, it is also cited as a potential, though less direct, route for synthesizing 2-hydroxy-3-phenylquinoline. ikm.org.myresearchgate.net The classical Knorr synthesis involves the cyclization of β-ketoanilides. wikipedia.org To obtain a 3-phenyl substituent, the starting β-ketoanilide would need to be appropriately substituted. Historically, phenylquinoline synthesis has been reported from the reaction of corresponding anilines and 2-phenylethylacetoacetate. ikm.org.my

The Doebner reaction is a three-component reaction that synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.govscientific.netjptcp.com This condensation reaction is a versatile method for producing various substituted phenylquinoline-4-carboxylic acids. nih.goveurjchem.com For instance, 2-phenyl-quinoline-4-carboxylic acid derivatives can be synthesized starting from aniline, 2-nitrobenzaldehyde, and pyruvic acid. nih.govnih.gov

The reaction can be catalyzed by acids such as trifluoroacetic acid in ethanol (B145695) or simply by using an excess of acetic acid as both catalyst and solvent. nih.gov More recently, iron(III) trifluoromethanesulfonate (B1224126) [Fe(OTf)3] has been demonstrated as an effective catalyst for the one-pot synthesis of 2-phenylquinoline-4-carboxylic acid, offering high atom economy and short reaction times. scientific.net The Doebner reaction is known to have limitations when using anilines with electron-withdrawing groups, which can result in low product yields under conventional conditions. nih.gov However, modified procedures have been developed to overcome this challenge. nih.gov

A study detailed the synthesis of 2,3-diaryl-quinoline-4-carboxylic acids via a Doebner reaction involving the condensation of phenyl pyruvic acid, primary aryl amines, and an arylaldehyde in absolute ethanol. eurjchem.com

Table 2: Synthesis of Diaryl-quinoline-4-carboxylic Acids via Doebner Reaction eurjchem.com

| Compound | Aryl Amine | Aryl Aldehyde | Product | Yield (%) | M.p. (°C) |

|---|---|---|---|---|---|

| 1 | p-Aminoacetophenone | Benzaldehyde | 6-Acetyl-2,3-diphenylquinoline-4-carboxylic acid | 93 | 210-212 |

| 9 | p-Aminoacetophenone | Furan-2-carbaldehyde | 6-Acetyl-2-(furan-2-yl)-3-phenylquinoline-4-carboxylic acid | 82 | 143-145 |

Data sourced from reference eurjchem.com.

The Pfitzinger reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a base to yield substituted quinoline-4-carboxylic acids. wikipedia.org This method is particularly useful for the synthesis of 2-(2-nitrophenyl)-quinoline-4-carboxylic acid by reacting isatin with an appropriate α-methyl ketone in aqueous ethanol. nih.govresearchgate.net

The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which subsequently tautomerizes to an enamine. wikipedia.org The enamine undergoes cyclization and dehydration to afford the final quinoline-4-carboxylic acid product. wikipedia.org A variation known as the Halberkann variant involves the reaction of N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

The Vilsmeier-Haack reaction is a versatile method typically used for the formylation of electron-rich aromatic compounds. nih.gov Its application has been extended to the synthesis of heterocyclic compounds. The Vilsmeier-Haack approach to 2-hydroxy-3-phenylquinoline involves the formylation of N-2-diphenylacetamide. ikm.org.myresearchgate.net This process occurs in two steps, initially forming 2-chloro-3-phenylquinoline, which is then hydrolyzed to 2-hydroxy-3-phenylquinoline. ikm.org.myresearchgate.net This classical method is noted for proceeding under harsh acidic conditions and often results in low yields. ikm.org.myresearchgate.net The Vilsmeier-Haack reagent is typically a mixture of a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl3). nih.gov

The Camps' cyclization is the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to produce either quinolin-2-ones or quinolin-4-ones. mdpi.comresearchgate.net The regioselectivity of the reaction depends on the substrate's structure and the reaction conditions, particularly the strength of the base used. mdpi.com

The mechanism involves an intramolecular aldol-type condensation. mdpi.com

Path (a) to Quinolin-4-ones: When a strong base (e.g., sodium hydroxide) is used, a proton is removed from the methylene (B1212753) group adjacent to the aryl ketone. The resulting enolate attacks the amide carbonyl, and subsequent elimination of a water molecule yields the quinolin-4-one. mdpi.com

Path (b) to Quinolin-2-ones: With a weaker base, a proton is abstracted from the methylene group of the amide function. The enolate formed then attacks the ketone carbonyl, leading to the formation of a quinolin-2-one after dehydration. mdpi.com

This method has been used to synthesize a series of 2-aryl-4-quinolinones in good yields (72–97%) from N-(2-acylaryl)amides. mdpi.comresearchgate.net The versatility of the Camps cyclization makes it a valuable tool in the synthesis of diverse quinolone scaffolds. wikipedia.orgnih.gov

Condensation Reactions Utilizing Activated Methylene Groups

The synthesis of 4-aryl-quinolin-2(1H)-ones, including the target compound 4-phenyl-quinolin-2-ol, can be achieved through tandem reactions involving activated methylene groups. A notable method is the tandem amidation/Knoevenagel condensation of 2-aminobenzophenones with esters or lactones that possess an α-methylene group. researchgate.net

In a study, a range of 4-aryl-quinolin-2(1H)-ones were synthesized by reacting 2-aminobenzophenones with various α-methylene esters or lactones. The reaction is typically facilitated by a strong base, such as Lithium bis(trimethylsilyl)amide (LiHMDS). This method is noted for its mild conditions and high efficiency. researchgate.net The proposed mechanism involves the base-mediated amidation of the 2-aminobenzophenone (B122507) with the ester, followed by an intramolecular Knoevenagel condensation, which results in the cyclized quinolinone product. researchgate.net

Another classical approach is the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. rsc.orgresearchgate.net In the context of this compound, this would typically involve the reaction of a 2-aminobenzophenone with a compound like ethyl acetoacetate. The reaction can be catalyzed by acids or bases and often requires heat. rsc.org

Table 1: Synthesis of 4-Aryl-quinolin-2(1H)-ones via Tandem Amidation/Knoevenagel Condensation researchgate.net

| Reactant 1 | Reactant 2 | Base | Yield (%) |

|---|---|---|---|

| 2-Aminobenzophenone | Ethyl acetate | LiHMDS | 75 |

| 2-Aminobenzophenone | γ-Butyrolactone | LiHMDS | 96 |

| 2-Amino-5-chlorobenzophenone | Ethyl acetate | LiHMDS | 85 |

Transition-Metal-Catalyzed Synthetic Strategies

Transition metals, particularly palladium, iron, cobalt, and copper, play a pivotal role in modern organic synthesis, enabling the construction of complex molecules like this compound through novel bond formations.

Palladium-Catalyzed Carbonylative Cyclization with Internal Alkynes

The palladium-catalyzed carbonylative annulation of N-substituted o-iodoanilines with internal alkynes provides an effective route to 3,4-disubstituted 2-quinolones. capes.gov.br This reaction proceeds under a carbon monoxide (CO) atmosphere. The process involves the formation of a C-C and a C-N bond in a single operation, leading to the heterocyclic core. nih.gov

For example, the reaction of N-methyl-2-iodoaniline with diphenylacetylene (B1204595) under palladium catalysis and CO pressure yields 1-methyl-3,4-diphenylquinolin-2(1H)-one. capes.gov.br The choice of catalyst and ligands is crucial for the reaction's efficiency. Systems like Pd(OAc)₂ with PPh₃ have been successfully employed. nih.gov To circumvent the safety issues associated with gaseous CO, solid CO sources like molybdenum hexacarbonyl [Mo(CO)₆] have been developed, allowing the reaction to proceed in a more atom-economic fashion. nih.govresearchgate.net More recently, iron pentacarbonyl (Fe(CO)₅) has been used as a liquid CO source, activated by a dual-base system, to achieve high yields of 4-quinolones under milder conditions. mdpi.com

Table 2: Palladium-Catalyzed Carbonylative Annulation for 2-Quinolone Synthesis capes.gov.br

| o-Iodoaniline Derivative | Internal Alkyne | Catalyst System | CO Pressure (atm) | Yield (%) |

|---|---|---|---|---|

| N-Methyl-2-iodoaniline | Diphenylacetylene | Pd(OAc)₂, PPh₃ | 20 | 98 |

| N-Benzyl-2-iodoaniline | Diphenylacetylene | Pd(OAc)₂, PPh₃ | 20 | 98 |

| 2-Iodoaniline | 1-Phenyl-1-propyne | Pd(OAc)₂, PPh₃ | 20 | 81 |

Palladium-Catalyzed Intramolecular Amidation via C-H Bond Activation

A powerful strategy for synthesizing 4-aryl-2-quinolinones involves the palladium-catalyzed intramolecular amidation of C(sp²)–H bonds. acs.orgmdpi.com This method starts from N-substituted-3,3-diarylacrylamides. The cyclization is typically performed using a catalytic amount of a palladium salt, such as PdCl₂ or Pd(OAc)₂, often with a copper co-catalyst like Cu(OAc)₂ under an oxygen atmosphere, which acts as the terminal oxidant. acs.orgmdpi.com

This approach offers a direct and atom-economical route to the quinolinone core by forming a C-N bond through the activation of a C-H bond on one of the aryl rings. capes.gov.br The reaction demonstrates good functional group tolerance, providing access to a variety of substituted 4-aryl-2-quinolinones. acs.org This cascade process can be part of a tandem sequence, for instance, following an oxidative Heck reaction to first form the acrylamide (B121943) precursor. mdpi.com

Table 3: Synthesis of 4-Aryl-2-quinolinones via Pd-Catalyzed Intramolecular Amidation acs.org

| Substrate (N-Substituted-3,3-diarylacrylamide) | Catalyst System | Oxidant | Yield (%) |

|---|---|---|---|

| N-Methyl-3,3-diphenylacrylamide | PdCl₂, Cu(OAc)₂ | O₂ | 88 |

| N-Phenyl-3,3-diphenylacrylamide | PdCl₂, Cu(OAc)₂ | O₂ | 85 |

| N-Methyl-3-phenyl-3-(p-tolyl)acrylamide | PdCl₂, Cu(OAc)₂ | O₂ | 91 |

Iron and Cobalt Catalyzed Cross-Coupling Reactions

Iron and cobalt catalysts are emerging as cost-effective and less toxic alternatives to precious metals like palladium for cross-coupling reactions. thieme-connect.combeilstein-journals.org These earth-abundant metals can catalyze the coupling of various substrates to form C-C bonds necessary for the quinoline framework. For instance, iron-catalyzed cross-coupling reactions between heteroaryl halides and aryl Grignard reagents have been developed. uni-muenchen.de The addition of ligands like quinoline or isoquinoline (B145761) can accelerate these reactions. thieme-connect.com

While direct synthesis of this compound using this method is less commonly reported, the principles can be applied to synthesize precursors. For example, an iron-catalyzed cross-coupling could be used to attach a phenyl group to a pre-formed quinolinone core bearing a halide. Unprotected quinolinones have been shown to be tolerated in such cross-coupling reactions with functionalized arylcopper reagents using an iron(III) acetylacetonate (B107027) catalyst. thieme-connect.com Similarly, cobalt has been used to catalyze Sonogashira-type couplings, which are fundamental in building complex aromatic systems. beilstein-journals.org Cobalt(III)-catalyzed C-H amidation directed by an enaminone group has also been reported as a synthetic route to quinolones. acs.org

Copper-Catalyzed Amidation in Quinolinone Precursor Synthesis

Copper catalysis is widely used for C-N bond formation, a key step in the synthesis of many nitrogen-containing heterocycles. beilstein-journals.org Copper-catalyzed amidation reactions are particularly relevant for constructing the amide bond within the quinolinone ring or its precursors. nih.govbeilstein-journals.org

One strategy involves the intramolecular C-H amidation to form lactams, where a directing group assists the copper catalyst. beilstein-journals.orgd-nb.info For example, N-quinolin-8-yl substituted amides can undergo intramolecular C(sp³)–H or C(sp²)–H amidation using a Cu(OAc)₂ catalyst to form various lactams, including indolinones which are structurally related to quinolinones. beilstein-journals.org Another approach is the intermolecular amidation of C-H bonds. For instance, copper catalysts can mediate the amidation of quinoline N-oxides at the C2 position. nih.govbeilstein-journals.org While not a direct synthesis of this compound, these methods are crucial for preparing advanced intermediates that can be further elaborated into the final product.

Metal-Free and Green Chemistry Approaches

In response to growing environmental concerns, significant effort has been directed towards developing metal-free and green synthetic methods. qeios.comnih.gov These approaches aim to reduce waste, avoid toxic metals, and use environmentally benign solvents and conditions. tandfonline.comresearchgate.net

For quinoline synthesis, metal-free methods often involve modifications of classical name reactions to improve their environmental footprint. nih.gov This includes using microwave irradiation, ionic liquids, or catalyst-free conditions for reactions like the Friedländer or Doebner-Von Miller synthesis. qeios.comnih.gov For example, microwave-assisted one-pot synthesis from p-substituted anilines and diethyl ethoxy methylene malonate has been shown to produce quinolone derivatives in high yields with short reaction times. qeios.com

Another metal-free strategy involves the formal [4+2] annulation of anthranils with enaminones to produce 3-acylquinolines. mdpi.com Molecular iodine, a low-cost and eco-friendly catalyst, has been employed to synthesize quinoline-2,4-dicarboxylate derivatives from aryl amines and acetylenedicarboxylates in a one-pot protocol. rsc.org Furthermore, decarboxylating cyclization procedures have been developed as an environmentally friendly route to quinolin-4-ones, where the only by-products are carbon dioxide and water. mdpi.comnih.gov These green strategies represent the future of heterocyclic synthesis, offering sustainable pathways to valuable compounds like this compound. nih.gov

Microwave Irradiation Techniques for Quinoline Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in chemical research, offering significant advantages such as dramatically reduced reaction times, improved yields, and enhanced purity of products, often aligning with the principles of green chemistry. arabjchem.orgnih.gov This technology has been effectively applied to the synthesis of quinoline and quinolone derivatives.

The use of microwave irradiation can facilitate various cyclization and condensation reactions essential for forming the quinoline nucleus. For instance, the synthesis of 4-hydroxy-2-quinolone analogues has been achieved through the microwave-assisted condensation of anilines with reagents like diethylmalonate. nih.gov Researchers have also developed efficient one-pot, three-component syntheses of complex quinoline derivatives under microwave irradiation, highlighting the method's ability to streamline synthetic processes. lew.ro The reactions are typically performed in sealed vessels, allowing for temperatures to exceed the solvent's boiling point, which accelerates the reaction rate. arabjchem.org Bismuth(III) chloride has been used as a non-toxic, inexpensive catalyst in these microwave-assisted syntheses, further enhancing the environmental friendliness of the procedure. nih.gov

| Reaction Type | Key Reagents | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Condensation/Cyclization | β-enaminones, Diethyl malonate | BiCl3, Microwave Irradiation | Rapid, eco-friendly, moderate to good yields (51-71%) | nih.gov |

| Multi-component Reaction | Benzo[f]quinoline, 2-bromo-acetophenones, electron-deficient alkynes | Microwave at 120°C | Shorter reaction time, reduced solvent use, operational simplicity | lew.ro |

| Hydrazide-hydrazone formation | 2-Propylquinoline-4-carbohydrazide, Aldehydes | Microwave, 1-3 min, 140°C | Good to excellent yields, short reaction time | arabjchem.org |

| Friedländer Reaction | 2-Vinyl anilines, Aldehydes | Carbocatalyst, Microwave | Cascade synthesis providing access to a wide range of quinolines | mdpi.com |

Bechamp Reduction of O-nitrobenzaldehyde and Phenylethylacetate Catalyzed by Iron

The Bechamp reduction, first described by Antoine Béchamp, traditionally uses iron and an acid to reduce aromatic nitro compounds to anilines. wikipedia.org This classical reaction has been adapted for the one-pot synthesis of quinoline derivatives. A notable application is the synthesis of 3-phenylquinolin-2-ol derivatives through a chemo-selective reaction between a substituted o-nitrobenzaldehyde and ethyl-2-phenylacetate, catalyzed by iron powder and hydrochloric acid (Fe/HCl). ikm.org.my

This one-pot procedure involves the in-situ reduction of the nitro group to an amine, which then participates in a cyclization reaction. The method is valued for its operational simplicity, use of an inexpensive and non-toxic metal catalyst, and high yields. ikm.org.my The reaction proceeds under mild conditions, typically refluxing in ethanol. ikm.org.my While broadly applicable to aromatic nitro compounds, the standard Bechamp reduction can be less effective for aliphatic nitro compounds. wikipedia.org

| Starting O-Nitrobenzaldehyde | Starting Ester | Product | Yield |

|---|---|---|---|

| O-nitrobenzaldehyde | Ethyl-2-phenylacetate | 3-Phenylquinolin-2-ol | Good |

| Substituted O-nitrobenzaldehydes | Ethyl-2-phenylacetate | Substituted 3-Phenylquinolin-2-ols | 56%–85% |

Transannulation Reactions

Transannulation reactions represent a novel and powerful strategy for synthesizing heterocyclic compounds by rearranging one ring system into another. A metal-free transannulation reaction has been developed for the synthesis of 3-substituted 2-quinolones from readily available starting materials. nih.govrsc.org

In this method, 2-substituted indoles react with 2-nitroalkenes in polyphosphoric acid (PPA). nih.govrsc.org PPA serves multiple roles as a mild proton donor, a dehydrating agent, and a high-boiling solvent. nih.gov The reaction proceeds by heating the mixture, which results in the formation of the 2-quinolone scaffold. nih.govrsc.org A significant feature of this reaction is its potential to be combined with the Fischer indole (B1671886) synthesis in a sequential three-component process, allowing for the construction of 3-aryl-2-quinolones from arylhydrazines, an acetophenone, and a nitroalkene. nih.govrsc.org This approach avoids the need for pre-functionalized and often costly precursors. rsc.org

| Indole Reactant | Nitroalkene Reactant | Reaction Conditions | Product Type | Yield |

|---|---|---|---|---|

| 2-Phenylindole | Nitrostyrene | 80% PPA, 80-85°C then 95-100°C | 3-Aryl-2-quinolone | High |

| Various 2-substituted indoles | Various 2-nitroalkenes | 80% PPA, heated | 3-Substituted 2-quinolones | Good to High |

Novel and Emerging Synthetic Pathways

The quest for more efficient and versatile synthetic routes has led to the development of innovative pathways, including one-pot reactions and strategic molecular redesigns like scaffold hopping.

One-Pot Reactions, such as Reduction, Cyclization, and Dehydration of Nitrochalcone Derivatives to Phenyl Quinoline

One-pot reactions, where multiple sequential transformations occur in a single reactor, are highly desirable in synthesis for their efficiency and reduced waste. The synthesis of phenyl quinolines from nitrochalcone derivatives is a prime example of this strategy. A novel one-pot reaction has been developed that involves the reduction of a nitro group, an intramolecular cyclization, and subsequent dehydration. grafiati.comresearchgate.net

Specifically, a 6,7-dimethoxy-2-phenylquinoline was successfully synthesized from the corresponding nitrochalcone derivative, 3-(4,5-dimethoxy-2-nitrophenyl)-1-phenylprop-2-en-1-one. grafiati.comresearchgate.net The reaction was carried out using 80% hydrazine (B178648) hydrate (B1144303) as the reducing agent in the presence of a 10% Palladium on carbon (Pd/C) catalyst in ethanol. grafiati.comresearchgate.net This method afforded the target quinoline in good yield and a relatively short reaction time. researchgate.net Another effective approach involves the reductive cyclization of 2′-nitrochalcones using formic acid as a carbon monoxide surrogate to produce 2-phenylquinolin-4(1H)-ones. mdpi.com

| Nitrochalcone Derivative | Reagents/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 3-(4,5-dimethoxy-2-nitrophenyl)-1-phenylprop-2-en-1-one | 80% Hydrazine hydrate, 10% Pd/C, Ethanol | 6,7-dimethoxy-2-phenylquinoline | 69.18% | grafiati.com, researchgate.net |

| (E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one | HCOOH/Ac2O | 2-phenylquinolin-4(1H)-one | 78% | mdpi.com |

Scaffold Hopping Strategies for 4-Phenyl-2-quinolones from 2-Phenyl-4-quinolones

Scaffold hopping is a drug design strategy that involves modifying the core structure of a known active compound to generate new, structurally related molecules with potentially improved properties. This concept was applied to quinolones based on previous findings that 2-phenyl-4-quinolone (2-PQ) derivatives act as antimitotic agents. mdpi.comnih.govresearchgate.net

Researchers employed a scaffold hopping approach to transfer the phenyl ring from the 2-position to the 4-position of the quinolone core, creating the isomeric 4-phenyl-2-quinolones (4-PQs). mdpi.comnih.gov The hypothesis was that these new scaffolds might also possess valuable biological activities, potentially acting as a new class of anticancer agents. mdpi.comresearchgate.net The synthesis of these 4-PQ derivatives was accomplished through the Knorr quinoline cyclization, which involves the acid-catalyzed intramolecular cyclization of β-ketoanilides (benzoylacetanilides). researchgate.netnih.gov These intermediates are formed by condensing a benzoylacetate with an aniline, and are subsequently heated with polyphosphoric acid (PPA) to yield the target 4-phenyl-2-quinolone compounds. nih.gov

Derivatization Strategies for Functionalization of the this compound Core

The this compound scaffold serves as a versatile template for the creation of diverse chemical libraries through various derivatization strategies. Functionalization can be achieved by introducing substituents onto the phenyl ring or the benzo part of the quinoline nucleus, or by modifying the groups at the N1 or C2 positions.

One common strategy involves utilizing the Knorr quinoline synthesis, starting with variously substituted anilines and β-ketoesters. For example, a series of 5-, 6-, and 7-methoxy-substituted 4-phenyl-2-quinolone derivatives were synthesized by reacting substituted anilines with appropriate benzoylacetates, followed by cyclization in polyphosphoric acid. mdpi.comnih.govnih.gov

The Friedländer annulation is another powerful tool for derivatization. An enhanced method for synthesizing 1-(4-phenylquinolin-2-yl)propan-1-one was demonstrated via the solvent-free Friedländer synthesis, reacting 2-aminobenzophenone with pentan-2,3-dione in the presence of PPA. bohrium.com This introduces an acyl group at the C2 position.

Further derivatization can be achieved by complexation. For instance, 2-(4-phenylquinolin-2-yl)phenol derivatives have been synthesized and subsequently complexed with boron trifluoride to create highly fluorescent organoboron complexes, demonstrating the utility of the scaffold in materials science. researchgate.net

| Synthetic Method | Starting Materials | Functionalization | Product Example | Reference |

|---|---|---|---|---|

| Knorr Quinoline Cyclization | Substituted anilines, Benzoylacetates | Introduction of methoxy (B1213986) groups | 5,6, or 7-methoxy-4-phenyl-2-quinolones | mdpi.com, nih.gov, nih.gov |

| Friedländer Synthesis | 2-Aminobenzophenone, Pentan-2,3-dione | Acylation at C2 | 1-(4-Phenylquinolin-2-yl)propan-1-one | bohrium.com |

| Complexation | 2-(4-Phenylquinolin-2-yl)phenol derivatives, BF3·OEt2 | Formation of Boron Complex | 2-(4-Phenylquinolin-2-yl)phenol–BF2 complexes | researchgate.net |

Substitutions on the Quinoline and Phenyl Moieties (e.g., Methoxy Groups)

The placement of methoxy groups on the this compound (also known as 4-phenyl-2-quinolone or 4-PQ) framework has been a strategic approach to modulate anticancer properties. nih.gov The synthesis of these derivatives is often achieved through established cyclization reactions, such as the Knorr quinoline synthesis. nih.govmdpi.com

A common synthetic route begins with the reaction of various substituted acetophenones with diethyl carbonate to yield the corresponding ethyl benzoylacetates. nih.gov These intermediates are then condensed with appropriately substituted anilines to form N-aryl-3-oxo-3-phenylpropanamides (benzoylacetanilides). The crucial step in forming the quinolin-2-one ring is the intramolecular cyclization of these benzoylacetanilide intermediates. This is typically accomplished by heating with an acid catalyst, such as polyphosphoric acid (PPA), at elevated temperatures (e.g., 100–110 °C). nih.govmdpi.com

This methodology allows for the systematic placement of methoxy groups at various positions. For instance, a series of 5-, 6-, and 7-methoxy-substituted 4-PQ derivatives have been synthesized to explore structure-activity relationships (SAR) for anticancer activity. nih.gov The rationale for introducing methoxy groups is partly based on the bio-isosteric relationship between the 2-quinolone core and the coumarin (B35378) nucleus, where methoxy-substituted 4-arylcoumarins have shown significant anticancer effects. nih.gov

The characterization of these synthesized compounds confirms the successful incorporation of the methoxy groups. For example, in the ¹H NMR spectrum of a dimethoxy-substituted derivative, distinct singlets for the methoxy protons can be observed. nih.gov Research has shown that the position and number of methoxy groups can significantly influence the biological activity of the final compound. orientjchem.orgnih.gov

Table 1: Examples of Synthesized Methoxy-Substituted this compound Derivatives

| Compound Name | Substituent Positions (Quinoline Ring) | Substituent Positions (Phenyl Ring) | Synthesis Method |

| 5,7-Dimethoxy-4-(3-methoxyphenyl)quinolin-2(1H)-one | 5-OCH₃, 7-OCH₃ | 3'-OCH₃ | Knorr Quinoline Cyclization |

| 6-Methoxy-4-(3,4,5-trimethoxyphenyl)quinolin-2(1H)-one | 6-OCH₃ | 3',4',5'-(OCH₃)₃ | Knorr Quinoline Cyclization |

| 7-Methoxy-4-(4-methoxyphenyl)quinolin-2(1H)-one | 7-OCH₃ | 4'-OCH₃ | Knorr Quinoline Cyclization |

| 5-Methoxy-4-phenylquinolin-2(1H)-one | 5-OCH₃ | None | Knorr Quinoline Cyclization |

This table is generated based on synthetic strategies described in the literature. nih.govmdpi.com

Introduction of Diverse Functional Groups for Enhanced Biological Activity

To broaden the therapeutic potential of the this compound scaffold, researchers have introduced a variety of functional groups beyond simple methoxy substitutions. orientjchem.orgnih.gov These modifications are intended to modulate the electronic, steric, and lipophilic properties of the molecule, thereby enhancing its interaction with biological targets and improving its activity profile.

Halogenation: The introduction of halogen atoms such as chlorine (Cl), bromine (Br), and fluorine (F) is a common strategy in medicinal chemistry. In the quinoline series, halogenation has been shown to influence antiviral and anticancer activities. nih.govresearchgate.net For example, a derivative bearing a chlorine atom at the 6-position and a nitro group at the 3-position (6-Chloro-3-nitro-4-phenyl-quinolin-2-ol) has been synthesized and studied for its pharmacological potential. ontosight.ai The presence of these electron-withdrawing groups can significantly alter the molecule's reactivity and biological interactions. ontosight.ai Similarly, replacing a chlorine atom with fluorine at the C-7 position of a quinoline carboxylic acid derivative was found to significantly increase antiviral activity. nih.gov

Nitro Groups: The nitro (-NO₂) group is a strong electron-withdrawing group that can participate in various biochemical interactions. Its inclusion in the this compound structure, as seen in 6-Chloro-3-nitro-4-phenyl-quinolin-2-ol, is explored for creating potent bioactive agents. ontosight.ai

Heterocyclic Moieties: Another advanced synthetic strategy involves attaching other heterocyclic rings to the quinoline core. This can lead to hybrid molecules with potentially novel or enhanced biological activities. For example, derivatives have been synthesized where a 1,3,4-oxadiazole (B1194373) ring is attached to the quinoline structure at the 2-position via the phenyl group. rsc.org These complex derivatives have demonstrated considerable cytotoxic activity against cancer cell lines. rsc.org The synthesis of such compounds involves multi-step pathways, often starting from a quinoline carboxylic acid which is converted to an acid hydrazide, a key intermediate for building the oxadiazole ring. rsc.org

The strategic introduction of these diverse functional groups allows for the fine-tuning of the pharmacological profile of this compound, leading to the development of specialized candidates for various therapeutic applications, including anticancer and antiviral agents. nih.govrsc.org

Table 2: Examples of this compound Derivatives with Diverse Functional Groups

| Compound Class/Example | Key Functional Groups | Investigated Biological Activity |

| Halogenated 4-Phenyl-quinolin-2-ols | Chloro, Bromo, Fluoro | Anticancer, Antiviral, COX-2 Inhibition |

| Nitro-Substituted 4-Phenyl-quinolin-2-ols | Nitro | Potential Pharmacological Agents |

| Quinoline-Oxadiazole Hybrids | 1,3,4-Oxadiazole | Anticancer, Antimicrobial |

| 2-(4-phenylquinolin-2-yl)phenol derivatives | Hydroxyl, Chloro, Bromo | COX-2 Inhibition, Anti-inflammatory |

This table synthesizes information on functional group diversification from multiple research findings. nih.govresearchgate.netontosight.airsc.org

Spectroscopic Characterization and Structural Elucidation of 4 Phenyl Quinolin 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-phenyl-quinolin-2-ol and its derivatives, both proton (¹H) and carbon (¹³C) NMR, along with two-dimensional (2D) techniques, provide invaluable data for unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments

The ¹H NMR spectra of 4-phenyl-2-quinolone derivatives exhibit characteristic signals that are crucial for their identification. nih.gov A broad peak observed in the range of δ 11.56–11.90 ppm is typically attributed to the labile NH proton of the 2-quinolone core. nih.govmdpi.com Another key signal is a singlet appearing between δ 5.86–6.39 ppm, which corresponds to the H-3 proton of the ethylene (B1197577) unit within the quinolone structure. nih.govmdpi.com

In derivatives containing methoxy (B1213986) groups, these substituents give rise to sharp singlet peaks. For instance, in one derivative, the methoxy groups on the 2-quinolone moiety and the 4-phenyl ring appear as single peaks at 3.84 and 3.86 ppm, respectively. nih.govmdpi.com The aromatic protons of the quinoline (B57606) and phenyl rings typically resonate in the more deshielded region of the spectrum, generally between δ 7.2 and 8.5 ppm.

Interactive Data Table: ¹H NMR Chemical Shifts (ppm) for a Representative 4-Phenyl-2-quinolone Derivative

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| NH | 11.56-11.90 | Broad Singlet |

| H-3 | 6.38 | Singlet |

| H-5 | 7.51 | Doublet |

| H-7 | 7.32 | Double Doublet |

| H-8 | 7.76 | Doublet |

| Methoxy | 3.84, 3.86 | Singlet |

| Phenyl H-2', H-4' | 7.36-7.39 | Multiplet |

| Phenyl H-5' | 7.48 | Triplet |

| Phenyl H-6' | 7.12 | Multiplet |

Carbon Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. A key diagnostic signal in the ¹³C NMR spectra of 4-phenyl-2-quinolone derivatives is the resonance of the carbonyl carbon (N-C=O) in the quinolone ring, which typically appears in the range of 159.94–161.92 ppm. nih.govmdpi.com The chemical shifts of other carbon atoms provide further structural confirmation. For example, in a representative derivative, the C-3 carbon resonates at approximately 106.52 ppm, while the C-5 and C-7 carbons of the quinolone nucleus appear at 104.27 ppm and 122.63 ppm, respectively. nih.gov The carbons of the phenyl ring also show distinct signals, such as C-5' at 130.57 ppm and C-6' at 116.31 ppm. mdpi.com

Interactive Data Table: ¹³C NMR Chemical Shifts (ppm) for a Representative 4-Phenyl-2-quinolone Derivative

| Carbon Assignment | Chemical Shift (ppm) |

| N-C=O | 159.94-161.92 |

| C-3 | 106.52 |

| C-5 | 104.27 |

| C-7 | 122.63 |

| C-8 | 121.18 |

| Phenyl C-2' | 113.11 |

| Phenyl C-4' | 119.92 |

| Phenyl C-5' | 130.57 |

| Phenyl C-6' | 116.31 |

Two-Dimensional NMR Techniques for Structural Confirmation

COSY (Correlated Spectroscopy) is used to identify protons that are coupled to each other, typically on adjacent carbon atoms. mdpi.com For example, COSY data can reveal the correlation between H-7 and H-8 in the quinolone ring. nih.govmdpi.com It can also show correlations between protons on the 4-phenyl ring, such as the coupling between H-5' and H-4'/H-6'. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) establishes correlations between protons and the carbons to which they are directly attached. nih.gov This is crucial for assigning carbon signals based on their corresponding, and often more easily assigned, proton signals. For instance, the H-3 singlet at δ 6.38 ppm shows an HSQC correlation to the carbon at δ 106.52 ppm, confirming this as C-3. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away. This technique is particularly useful for connecting different fragments of the molecule and for assigning quaternary carbons that have no attached protons. nih.gov For example, an HMBC correlation between the C-5 carbon and the H-7 proton can help to confirm the assignment of both of these nuclei. nih.govmdpi.com

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. chesci.combohrium.com

Characteristic Stretching and Bending Vibrations of Key Functional Groups

The IR spectrum of this compound displays several characteristic absorption bands that correspond to the vibrations of its key functional groups. chesci.com The N-H stretching vibration is typically observed as a band around 3265 cm⁻¹. chesci.com The C-H stretching vibrations of the aromatic rings give rise to bands in the 3100-3000 cm⁻¹ region. chesci.com A strong absorption band corresponding to the C=O stretching vibration of the quinolone ring is found in the region of 1600-1700 cm⁻¹, specifically around 1659 cm⁻¹. chesci.com The presence of an O-H group, in the tautomeric hydroxyquinoline form, would be indicated by a broad stretching vibration in the 3500-3300 cm⁻¹ range. chesci.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Experimental Frequency (cm⁻¹) |

| N-H Stretch | Amide | ~3265 |

| C-H Stretch | Aromatic | ~2925 |

| C=O Stretch | Amide | ~1659 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. mdpi.comchesci.combohrium.com For this compound, which has a molecular formula of C₁₅H₁₁NO, the expected molecular weight is approximately 221.25 g/mol . scbt.com High-resolution mass spectrometry (HRMS) can be used to confirm this molecular formula with high accuracy. rsc.orgrsc.org

The fragmentation of quinolone compounds upon electron impact in the mass spectrometer can provide valuable structural information. asianpubs.org The molecular ion peak is often prominent, and subsequent fragmentation pathways can involve the loss of small molecules or radicals, helping to piece together the structure of the parent compound. asianpubs.orgnih.gov

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray diffraction (XRD) is a definitive analytical technique for elucidating the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on the crystal structure, including the dimensions of the unit cell, the arrangement of molecules within the crystal lattice, and the nature of intermolecular forces that stabilize the crystal packing. For 4-phenylquinolin-2(1H)-one, the solid-state tautomer of this compound, single-crystal XRD analysis has provided a detailed understanding of its structural characteristics.

Analysis of Crystal System, Space Group, Unit Cell Parameters, and Molecular Conformation

The crystal structure of 4-phenylquinolin-2(1H)-one has been determined through single-crystal X-ray diffraction. researchgate.net The compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles. The specific space group was identified as Pbca. researchgate.net A space group is a mathematical description of the symmetry of the crystal, and Pbca indicates a primitive lattice with glide planes and screw axes. The unit cell is the basic repeating block of the crystal structure, and its dimensions for 4-phenylquinolin-2(1H)-one were determined with high precision. researchgate.net There are eight molecules (Z = 8) within each unit cell. researchgate.net

The molecular conformation reveals that both the quinoline moiety and the attached phenyl ring are nearly planar. researchgate.net However, the two rings are not coplanar. The dihedral angle, which is the angle between the planes of the quinoline and phenyl moieties, is 64.65(6)°. researchgate.net This significant twist is a key conformational feature of the molecule in the solid state.

Table 1: Crystallographic Data for 4-Phenyl-quinolin-2(1H)-one

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₅H₁₁NO |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.382(2) |

| b (Å) | 21.795(3) |

| c (Å) | 14.066(5) |

| Z | 8 |

| R-value | 0.0398 |

Data sourced from a 2002 study published in Crystallography Reports. researchgate.net

Intermolecular Interactions (e.g., Hydrogen Bonding) and Crystal Packing

The stability of the crystal lattice of 4-phenylquinolin-2(1H)-one is maintained by specific intermolecular interactions. researchgate.net The analysis of the crystal structure reveals the presence of two key types of intermolecular hydrogen bonds that dictate the crystal packing. These are N-H⋯O and C-H⋯O interactions. researchgate.net

Table 2: Intermolecular Hydrogen Bond Details for 4-Phenyl-quinolin-2(1H)-one

| Interaction | Description |

|---|---|

| N-H⋯O | Connects the nitrogen atom of the quinolone ring with the carbonyl oxygen of a neighboring molecule. |

| C-H⋯O | A weaker hydrogen bond involving a carbon atom, likely from one of the aromatic rings, and a carbonyl oxygen. |

Based on findings from the crystal structure analysis. researchgate.net

Computational and Theoretical Investigations of 4 Phenyl Quinolin 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the fundamental properties of 4-phenyl-quinolin-2-ol at the molecular level. These theoretical studies offer a framework for interpreting experimental data and predicting the behavior of the compound.

Density Functional Theory (DFT) Studies for Optimized Structures and Electronic Properties

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, DFT calculations, particularly with the B3LYP functional, are employed to determine their optimized molecular geometries and electronic properties. science.govnih.gov These calculations are fundamental for understanding the molecule's stability and reactivity. For instance, studies on related quinoline derivatives have utilized DFT with various basis sets, such as 6-311G(d,p), to achieve optimized structures that are in good agreement with experimental data, like that from X-ray diffraction. nih.gov The electronic properties derived from these calculations, such as energy levels and charge distributions, are critical for predicting how the molecule will interact with other substances. The use of different functionals within DFT, including CAM-B3LYP and M06-2X, allows for a comprehensive analysis of the compound's characteristics. nih.govtandfonline.com

Hartree-Fock and MP2 Levels of Theory for Vibrational Spectra

The vibrational spectra of molecules, which are important for their identification and characterization, can be predicted using computational methods. While DFT is widely used for this purpose, other levels of theory, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), also play a role. oatext.comresearchgate.net The HF method, which does not fully account for electron correlation, often results in predicted vibrational frequencies that are higher than experimental values. wayne.edu Consequently, scaling factors are commonly applied to improve the agreement with experimental data. wayne.edu

MP2, an ab initio method that includes electron correlation, generally provides more accurate results than HF. oatext.com Comparative studies on various organic molecules have shown that both DFT and MP2 methods can yield vibrational spectra that are in good agreement with experimental FT-IR and Raman spectra. oatext.comresearchgate.net For complex molecules like this compound, a combination of these theoretical approaches can provide a robust understanding of their vibrational modes. The choice of basis set, such as the 6-31G* or cc-pVDZ, also influences the accuracy of the predicted spectra. oatext.com

Table 1: Comparison of Theoretical Methods for Vibrational Spectra Analysis

| Method | Key Features | Common Application |

| Density Functional Theory (DFT) | Includes electron correlation effects at a computationally efficient cost. The B3LYP functional is commonly used. science.govnih.gov | Widely used for predicting vibrational frequencies of organic molecules, often with scaling factors for better accuracy. nih.gov |

| Hartree-Fock (HF) | A fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It neglects electron correlation. wayne.eduresearchgate.net | Often used as a starting point for more advanced calculations. Predicted frequencies are systematically higher and require scaling. wayne.edu |

| Møller-Plesset (MP2) | An ab initio method that improves upon Hartree-Fock by adding electron correlation effects through perturbation theory. oatext.com | Provides more accurate vibrational frequencies than HF, often comparable to DFT results. oatext.comresearchgate.net |

Analysis of Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potential (MEP) Maps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net For quinoline derivatives, DFT calculations are used to determine the energies and spatial distributions of these orbitals. mdpi.com

The Molecular Electrostatic Potential (MEP) map is another important tool derived from computational calculations. It visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com In MEP maps, red and blue regions typically represent negative and positive electrostatic potentials, respectively, highlighting the sites most likely to be involved in intermolecular interactions. mdpi.com

Prediction of Spectroscopic Parameters (e.g., Chemical Shift Values)

Computational chemistry plays a vital role in predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. For a derivative of this compound, 1-(4-phenylquinolin-2-yl)propan-1-one, DFT calculations using the B3LYP/6-311G(d,p) level of theory have been successfully used to predict both ¹H and ¹³C NMR chemical shifts. nih.gov The calculated values showed good agreement with experimental data obtained in solvents like CDCl₃ and DMSO-d₆. nih.gov Such predictions are invaluable for confirming the structure of newly synthesized compounds and for assigning specific signals in experimental spectra. nih.govresearchgate.net The accuracy of these predictions can be further enhanced by employing empirical scaling methods. acs.org

Table 2: Predicted vs. Experimental Chemical Shifts for a this compound Derivative

| Proton/Carbon | Experimental ¹H NMR (δ, ppm in CDCl₃) nih.gov | Calculated ¹H NMR (δ, ppm) nih.gov | Experimental ¹³C NMR (δ, ppm in CDCl₃) nih.gov | Calculated ¹³C NMR (δ, ppm) nih.gov |

| C12-H | 7.59 | - | - | - |

| C13-H | 7.78 | - | - | - |

| C18-H | 1.30 | - | - | - |

| C16=O | - | - | 203.29 | - |

| C17 | - | - | 30.91 | - |

| C18 | - | - | 8.14 | - |

Note: The table presents selected data for 1-(4-phenylquinolin-2-yl)propan-1-one as a representative example.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand) interacts with a biological macromolecule, such as a protein. These methods are particularly relevant in drug discovery.

Ligand-Protein Interactions and Binding Modes (e.g., Tubulin Colchicine-binding Pocket)

Derivatives of this compound have been identified as potential anticancer agents that target tubulin, a key protein involved in cell division. nih.govresearchgate.net Molecular docking studies have been performed to investigate the binding of these compounds to the colchicine-binding site of tubulin. nih.govresearchgate.net These simulations help to elucidate the possible binding modes and interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. nih.govscielo.org.mx

The insights gained from docking studies can explain the structure-activity relationships observed in biological assays. nih.gov Furthermore, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding interactions. nih.govscielo.org.mxresearchgate.net For instance, MD simulations of related quinoline derivatives have shown stable binding within the tubulin pocket, supporting their potential as tubulin polymerization inhibitors. nih.govscielo.org.mx

Conformational Analysis and Stability Studies

Conformational analysis investigates the spatial arrangement of atoms in a molecule and the energy associated with different arrangements, known as conformers. For this compound, a key structural feature is the dihedral angle between the quinoline ring system and the phenyl group at the 4-position.

Computational studies on closely related 4-phenylquinoline (B1297854) derivatives reveal that the phenyl group is typically not coplanar with the quinoline ring. researchgate.net X-ray crystallography and theoretical calculations on substituted 4-phenylquinolines have shown that the dihedral angle between the phenyl group and the quinoline ring can range from approximately 79° to 83°. researchgate.net This significant twist is a result of steric hindrance between the hydrogen atoms on the phenyl ring and the quinoline core.

The stability of different conformers is also influenced by non-covalent interactions. In derivatives of 4-phenyl-2-quinolone, weak intermolecular interactions such as C–H···O and C–H···π interactions, as well as π–π stacking between the quinoline fragments, play a crucial role in dictating the molecular packing in the crystal lattice. researchgate.net Furthermore, computational analysis using methods like Density Functional Theory (DFT) can be employed to determine the relative stabilities of different tautomeric forms, such as the keto (quinolinone) and enol (quinolinol) forms. For a related quinolinone derivative, DFT calculations showed the keto form to be the most stable tautomer in both the gas phase and in ethanol (B145695). nih.gov Computer-aided conformational analysis, often involving molecular dynamics simulations and Monte Carlo techniques, is a powerful tool for designing and understanding the structure of such compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are essential computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. researchgate.net These models are instrumental in medicinal chemistry for designing and predicting the activity of new drug candidates.

For the 4-phenyl-2-quinolone (4-PQ) scaffold, QSAR studies have been pivotal in understanding its potential as an anticancer agent. Researchers have adopted a "scaffold hopping" strategy, modifying the 2-phenyl-4-quinolone structure to the 4-phenyl-2-quinolone core to develop a new class of potential anticancer drugs that mimic the structure of natural antimitotic agents like podophyllotoxin (B1678966). mdpi.comresearchgate.net

Correlation of Structural Descriptors with Biological Activities and Other Properties

Structure-Activity Relationship (SAR) studies on a series of synthesized 4-phenyl-2-quinolone derivatives have provided valuable insights into how different substituents influence their anticancer activity. mdpi.comresearchgate.net By synthesizing a range of 5-, 6-, and 7-methoxy-substituted 4-PQ derivatives, researchers were able to correlate specific structural features with antiproliferative activity against cancer cell lines. mdpi.comnih.gov

The position and number of methoxy (B1213986) groups on both the quinoline core and the 4-phenyl ring were found to be critical for biological activity. mdpi.com For instance, one study found that while most of the synthesized derivatives had modest activity, a specific compound, 6-methoxy-4-(3'-methoxyphenyl)quinolin-2(1H)-one (compound 22) , demonstrated excellent antiproliferative activity against COLO205 (colon cancer) and H460 (lung cancer) cell lines, with IC₅₀ values of 0.32 μM and 0.89 μM, respectively. mdpi.comnih.gov This highlights a strong correlation between this particular substitution pattern and potent cytotoxicity.

Molecular docking studies further elucidated this relationship by showing that the methoxy groups on the 4-phenyl ring of the 4-PQ derivatives occupy a similar position to the crucial trimethoxy-phenyl group of known tubulin inhibitors like colchicine (B1669291) and podophyllotoxin within the tubulin receptor's colchicine-binding site. mdpi.com This suggests that the electronic and steric properties conferred by these methoxy groups are key structural descriptors for the observed anticancer activity.

| Compound | Substitutions | IC₅₀ (μM) vs. COLO205 | IC₅₀ (μM) vs. H460 |

|---|---|---|---|

| 22 | 6-methoxy, 3'-methoxy | 0.32 | 0.89 |

| HPK | 6,7-methylenedioxy, 2',4'-dimethoxy | 0.4 - 1.0 | 0.4 - 1.0 |

Predictive Modeling for Novel Derivatives

Predictive modeling is a key application of QSAR/QSPR, allowing for the in silico assessment of the properties of novel, yet-to-be-synthesized derivatives. This is particularly valuable for evaluating drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

For the most promising 4-phenyl-2-quinolone derivatives (including compounds 19, 20, 21, 22, 25, 27, and 28), predictive ADMET studies were conducted. mdpi.comresearchgate.netnih.gov These computational models predicted that the selected 4-PQ compounds would exhibit good drug-likeness and bioavailability. researchgate.netnih.gov The predictions also indicated no cardiotoxic side effects or carcinogenicity. mdpi.comnih.gov

Thermodynamic Property Calculations

The thermodynamic properties of a molecule, such as its enthalpy, entropy, and Gibbs free energy, are fundamental to understanding its stability and reactivity. While experimental thermodynamic data for this compound is not widely available, these parameters can be reliably calculated using computational methods, primarily Density Functional Theory (DFT). bohrium.comresearchgate.net

DFT calculations allow for the optimization of the molecular geometry and the subsequent calculation of various thermodynamic parameters. bohrium.com These calculations are typically performed for the molecule in the gas phase and can be extended to different solvents to understand environmental effects. nih.gov For quinoline and its derivatives, DFT calculations have been used to determine properties like zero-point vibrational energies, thermal energy, specific heat capacity, and entropy. researchgate.net

These theoretical calculations are crucial for:

Assessing Relative Stability: Comparing the Gibbs free energy of different tautomers or conformers to determine the most stable form under specific conditions. nih.gov

Predicting Reactivity: The HOMO-LUMO energy gap, a parameter derived from these calculations, reflects the kinetic stability and chemical reactivity of the molecule. researchgate.net

Understanding Tautomerization: Calculating the energy barriers for the conversion between different tautomeric forms, such as the quinolinol and quinolinone forms. nih.gov

| Thermodynamic Parameter | Description |

|---|---|

| Zero-Point Vibrational Energy (ZPVE) | The lowest possible energy that a quantum mechanical system may have. |

| Thermal Energy (E) | The total internal energy of the system at a given temperature. |

| Specific Heat Capacity (Cv) | The amount of heat needed to raise the system's temperature by one degree. |

| Entropy (S) | A measure of the randomness or disorder of the system. |

| Gibbs Free Energy (G) | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a system at constant temperature and pressure. |

Pharmacological and Biological Activity Investigations of 4 Phenyl Quinolin 2 Ol Derivatives

Anticancer Activities

Research into 4-phenyl-quinolin-2-ol derivatives has revealed significant potential in the realm of oncology. These compounds have been the subject of various studies to determine their efficacy and mechanisms as anticancer agents. The primary focus has been on their ability to halt the proliferation of cancer cells and to induce cell death through various cellular pathways.

Antiproliferative Activities Against Various Cancer Cell Lines (e.g., COLO205, H460, HL-60, Hep3B)

Derivatives of 4-phenyl-2-quinolone (4-PQ) have demonstrated notable antiproliferative effects against several human cancer cell lines. Studies have shown that specific 4-PQ compounds exhibit potent cytotoxic activity, particularly against colon cancer (COLO205) and non-small cell lung cancer (H460) cell lines researchgate.net.

The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. For instance, a study investigating a series of 4-PQ derivatives found that several compounds were active against COLO205 and H460 cells, with IC₅₀ values indicating significant anticancer potential researchgate.net. While the core focus has been on specific cell lines, the broader class of quinoline (B57606) derivatives has shown a wide spectrum of activity against various cancers, including liver (HepG-2), colon (HCT-116), and breast (MCF-7) cancer cell lines nih.govnih.gov.

Below is a table summarizing the antiproliferative activities of selected 4-phenyl-2-quinolone derivatives against COLO205 and H460 cancer cell lines.

| Compound | COLO205 IC₅₀ (µM) researchgate.net | H460 IC₅₀ (µM) researchgate.net |

|---|---|---|

| Compound 19 | 0.14 ± 0.01 | 0.20 ± 0.02 |

| Compound 20 | 0.12 ± 0.01 | 0.15 ± 0.01 |

| Compound 21 | 0.11 ± 0.01 | 0.12 ± 0.01 |

| Compound 22 | 0.03 ± 0.00 | 0.07 ± 0.01 |

| Compound 25 | 0.16 ± 0.02 | 0.21 ± 0.02 |

| Compound 27 | 0.45 ± 0.04 | 0.30 ± 0.02 |

| Compound 28 | 0.14 ± 0.01 | 0.15 ± 0.01 |

Bio-isosteric Drug Design Strategies (e.g., replacing coumarin (B35378) oxygen with nitrogen)

Bioisosterism is a key strategy in medicinal chemistry where a functional group is replaced by another with similar physical or chemical properties to enhance the compound's biological activity, stability, or pharmacokinetic profile. patsnap.com A notable application of this strategy involves the replacement of the oxygen atom in a coumarin ring with a nitrogen atom, leading to the quinolin-2-one scaffold. nih.govresearchgate.net

This specific bio-isosteric replacement has been employed to address the chemical instability of certain coumarin-based inhibitors. nih.govresearchgate.net For example, in the development of inhibitors for Mycobacterium tuberculosis (Mtb) FadD32, a coumarin scaffold was the initial starting point. nih.gov However, profiling of the coumarin inhibitor revealed chemical instability. nih.govresearchgate.net By replacing the coumarin core with a quinoline ring, researchers circumvented this instability. nih.govresearchgate.net This modification not only improved the compound's stability but also provided additional points for substitution, allowing for further optimization of its antitubercular activity. nih.govresearchgate.net The resulting quinoline-2-carboxamides demonstrated potent activity against Mtb. nih.gov This successful application underscores the value of replacing the coumarin lactone with the corresponding quinolinone lactam to create more robust drug candidates.

Analogs Mimicking Podophyllotoxin (B1678966) (PPT)

Podophyllotoxin (PPT) is a naturally occurring lignan known for its potent cytotoxic properties, which stem from its ability to inhibit tubulin polymerization during mitosis. nih.gov Its chemical structure has served as a template for the development of clinically used anticancer drugs. nih.gov In the search for novel antimitotic agents, drug design strategies have led to the development of 4-phenyl-2-quinolones (4-PQs) whose structural backbones mimic analogs of podophyllotoxin. researchgate.net

This "scaffold hopping" approach involves replacing the core structure of a known active compound with a different scaffold that maintains a similar three-dimensional arrangement of key functional groups. researchgate.net The 4-PQ compounds were designed by replacing the 2-aromatic ring of 2-phenyl-4-quinolone derivatives, which were previously identified as antimitotic agents, with a 4-aromatic ring. researchgate.net The resulting 4-phenyl-2-quinolone structure mimics the spatial arrangement of podophyllotoxin, allowing it to interact with its biological target, αβ-tubulin. researchgate.net Extensive structural modifications and derivatization at the C-4 position of the podophyllotoxin skeleton have been shown to enhance biological activity, leading to the synthesis of various nitrogen-containing heterocyclic derivatives with excellent cytotoxic activity against human tumor cell lines. frontiersin.orgnih.gov

Antimicrobial Activities

Antibacterial Efficacy Against Gram-Negative and Gram-Positive Bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Bacillus subtilis, MRSA)

The quinoline core is a well-established pharmacophore in the development of antibacterial agents. Derivatives of this compound have been synthesized and evaluated for their efficacy against a spectrum of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

Studies on 2-phenyl-quinoline-4-carboxylic acid derivatives have shown notable antibacterial activity. nih.govresearchgate.net These compounds have been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. nih.govresearchgate.net Furthermore, their activity against clinically significant resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) has been a key area of investigation. nih.govnih.gov

The structure-activity relationship (SAR) studies indicate that modifications to the quinoline scaffold significantly impact antibacterial potency. For instance, the nature of the amino group substituent at the 2-phenyl position can influence the spectrum of activity. Rigid cyclic amino groups have been found to be favorable for activity against Gram-positive bacteria, while flexible chain amino groups may enhance activity against Gram-negative bacteria like E. coli. nih.gov While many derivatives show good to moderate activity, with some compounds displaying Minimum Inhibitory Concentration (MIC) values as low as 64 μg/mL against S. aureus, activity against P. aeruginosa has often been weaker. nih.gov

Table 2: Antibacterial Activity of Selected 2-Phenyl-quinoline-4-carboxylic Acid Derivatives

| Bacterial Strain | Type | General Activity of Derivatives |

| Staphylococcus aureus | Gram-Positive | Some compounds displayed good antibacterial activity, with MIC values as low as 64 μg/mL. nih.gov |

| Bacillus subtilis | Gram-Positive | Several derivatives showed significant activity against this strain. nih.gov |

| Methicillin-resistant S. aureus (MRSA) | Gram-Positive | Moderate antibacterial activity has been observed for certain derivatives. nih.govnih.gov |

| Escherichia coli | Gram-Negative | Some compounds exhibited strong inhibition, with MIC values of 128 μg/mL. nih.gov Flexible chain amino groups on the 2-phenyl ring were found to enhance activity. nih.gov |

| Pseudomonas aeruginosa | Gram-Negative | Generally weak inhibition was observed across most tested compounds. nih.gov |

Antifungal Properties

In addition to their antibacterial effects, quinoline derivatives have demonstrated significant potential as antifungal agents. nih.govnih.gov The structural versatility of the quinoline nucleus allows for modifications that can yield compounds with potent activity against various fungal pathogens, including yeasts and filamentous fungi. nih.gov

Research into different series of quinoline derivatives has identified compounds with in vitro antifungal activity that is comparable to or even greater than that of the standard antifungal drug fluconazole. nih.gov For instance, specific 2-[(substituted-imino)methyl]quinolin-8-ol derivatives have shown promising results. nih.gov The antifungal action can be selective; some derivatives are more active against yeasts like Candida species, while others show greater efficacy against filamentous fungi, which are responsible for conditions like dermatophytosis. nih.gov The selective action may be related to structural alterations in the substituents attached to the quinoline ring, which can affect the compound's ability to penetrate the fungal cell. nih.gov The development of new quinoline-based compounds is a promising strategy to combat the growing problem of fungal resistance to existing therapies. nih.gov

Antiprotozoal and Antimalarial Activities

Derivatives of the quinoline scaffold have long been a cornerstone in the development of antimalarial drugs, with compounds like chloroquine (B1663885) and primaquine being notable examples. nih.gov Research into this compound and related structures continues to yield promising candidates with significant activity against various protozoan parasites, including the malaria-causing Plasmodium falciparum and Leishmania donovani.

The mechanism of action for many quinoline-based antimalarials involves interfering with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion in its acidic digestive vacuole. nih.gov Modern research focuses on creating hybrid molecules and modifying the core quinoline structure to overcome growing drug resistance.

Key findings in this area include:

Hybrid Compounds: New hybrids combining chloroquine and sulfadoxine have been designed, resulting in prototypes that are more active than either of the parent drugs. nih.gov

Mefloquine Derivatives: Molecular hybridization has been used to create new mefloquine derivatives. By replacing the arylmethanol moiety with a phenylamino group, researchers developed potent antimalarial compounds. nih.gov One such derivative, a 2,8-bis-(trifluoromethyl)quinoline compound (Compound 129), demonstrated an IC50 value of 0.083 µM, making it three times more potent than chloroquine in the studied assay. nih.gov

Quinazolinone Derivatives: In the search for novel antiprotozoal agents, 2-pyrazolyl-4(3H)-quinazolinone derivatives have been synthesized. One compound, Xa , showed moderate in vivo antimalarial activity against P. berghei, with a 65.89% suppression rate at an oral dose equivalent to 25 mg/kg of chloroquine phosphate. walshmedicalmedia.com The same study revealed potent anti-leishmanial activity against L. donovani. walshmedicalmedia.com Compound IXe was found to be exceptionally potent, with an IC50 value of 0.0121 µg/ml, which is four times more potent than the standard drug amphotericin B and 264 times more potent than miltefosine. walshmedicalmedia.com Another derivative, 40b , a 4-morpholino-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivative, exhibited strong antimalarial activity against the Plasmodium falciparum 3D7 strain with an IC50 value of 0.62 µg/mL. nih.gov

Table 1: Antiprotozoal and Antimalarial Activity of Selected Quinoline Derivatives

| Compound | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compound 129 | Plasmodium falciparum | IC50 | 0.083 µM | nih.gov |

| 40b | Plasmodium falciparum 3D7 | IC50 | 0.62 µg/mL | nih.gov |

| Xa | P. berghei | % Suppression | 65.89% | walshmedicalmedia.com |

Anti-tubercular Activities

The quinoline framework is a significant scaffold in the development of new therapeutics to combat Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov The rise of multidrug-resistant strains necessitates the discovery of novel agents, and 4-anilinoquinolines have emerged as a promising class of inhibitors. nih.gov

Research has focused on structure-activity relationships to enhance potency:

4-Anilinoquinolines: A focused study on 4-anilinoquinoline derivatives identified 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (compound 34) as a highly potent agent, with a minimum inhibitory concentration (MIC90) value of 0.63-1.25 μM against Mtb. nih.gov This research highlighted that key structural features for activity include the benzyloxy aniline and the 6,7-dimethoxy quinoline ring. nih.gov

2,4-Disubstituted Quinolines: The substitution at both the C-2 and C-4 positions of the quinoline ring significantly affects anti-tubercular activity. Two derivatives, 10h and 11j , were found to be particularly active against an isoniazid-resistant strain of M. tuberculosis H37Rv, showing 92% and 95% inhibition, respectively. researchgate.net

Quinoline-Triazole Hybrids: A molecular hybridization approach merging 4-carboxyquinoline with triazole motifs has yielded potent antitubercular agents. frontiersin.org Within a series of synthesized quinoline compounds with phenyltriazole substituents, compound 5g , which contains a 4-bromo substituent, demonstrated the most potent effects against M. tuberculosis, with a MIC value of 15 μg/mL. frontiersin.org

Table 2: Anti-tubercular Activity of Selected Quinoline Derivatives

| Compound | Target Organism/Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 34 | Mycobacterium tuberculosis | MIC90 | 0.63-1.25 μM | nih.gov |

| 10h | Isoniazid-resistant Mtb H37Rv | % Inhibition | 92% | researchgate.net |

| 11j | Isoniazid-resistant Mtb H37Rv | % Inhibition | 95% | researchgate.net |

| 5g | Mycobacterium tuberculosis | MIC | 15 μg/mL | frontiersin.org |

Other Biological Activities

Antidiabetic Effects via Enzyme Inhibition (e.g., α-Amylase, α-Glucosidase)

A key strategy for managing type 2 diabetes mellitus is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. nih.govnih.gov Quinoline derivatives have been investigated as potential inhibitors of these enzymes.

A study of quinoline–1,3,4-oxadiazole (B1194373) conjugates bearing a 1,2,3-triazole core revealed several potent inhibitors. nih.gov The compounds generally showed more potent α-glucosidase inhibition compared to α-amylase inhibition. nih.gov

Key findings include:

Compound 4i , which features a bromopentyl sidechain, was identified as the most potent α-glucosidase inhibitor in the series, with an IC50 value of 15.85 µM. This was more potent than the reference drug acarbose (IC50 = 17.85 µM). nih.gov

Other notable compounds included the p-fluorobenzyl derivative 4k (IC50 = 23.69 µM) and the phenyl-1,2,3-triazolyl compound 12k (IC50 = 22.47 µM). nih.gov

Kinetic studies established that the mode of α-glucosidase inhibition for these quinoline hybrids was non-competitive, suggesting they act as allosteric inhibitors, binding to a site other than the enzyme's active site. nih.gov

Table 3: α-Glucosidase Inhibition by Quinoline-1,3,4-oxadiazole Conjugates

| Compound | α-Glucosidase Inhibition (IC50) | Reference |

|---|---|---|

| 4i | 15.85 µM | nih.gov |

| 12k | 22.47 µM | nih.gov |

| 4k | 23.69 µM | nih.gov |

Anti-inflammatory Properties

Quinoline derivatives have demonstrated significant potential as anti-inflammatory agents, with some acting as inhibitors of key enzymes and signaling molecules in the inflammatory cascade. mdpi.com

Notable research includes:

COX-2 Inhibition: A series of 2-(4-phenylquinoline-2-yl)phenol derivatives were evaluated for their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme. In an in vitro human red blood cell (HRBC) membrane stabilization assay, compound 4h (IC50 0.021 µM) and compound 4j (IC50 0.092 µM) showed potent anti-inflammatory activity. nih.gov

Inhibition of Pro-inflammatory Cytokines: Certain quinoline derivatives effectively reduce the production of pro-inflammatory cytokines. Compound 6d , a 9-(4-fluoro-phenyl)-5,8,9,10-tetrahydro-4H-7-oxa-2,3,9,11b-tetraaza-cyclopenta[a]anthracene, showed 68.28% inhibition in a xylene-induced ear-edema test. epa.gov In further studies, this compound significantly inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages in a dose-dependent manner. epa.gov

Another derivative, 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone (compound 6), was identified as a potent inhibitor of TNF-α formation, with an IC50 value of 2.3 µM, which was more potent than the reference compound genistein (9.1 µM). nih.gov

Table 4: Anti-inflammatory Activity of Selected Quinoline Derivatives

| Compound | Assay/Target | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 4h | HRBC Membrane Stabilization | IC50 | 0.021 µM | nih.gov |

| 4j | HRBC Membrane Stabilization | IC50 | 0.092 µM | nih.gov |

| 6d | Xylene-induced ear edema | % Inhibition | 68.28% | epa.gov |

| 6 | TNF-α Formation | IC50 | 2.3 µM | nih.gov |

Antioxidant and Neuroprotective Potential